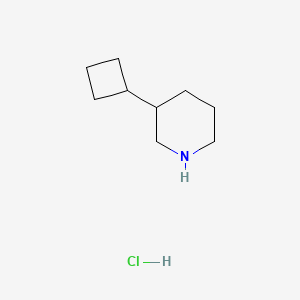

3-Cyclobutylpiperidine hydrochloride

Description

Role of Piperidine (B6355638) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

In the realm of organic synthesis, the piperidine framework is an exceptionally valuable building block. researchgate.netarizona.edu As one of the most common nitrogen-bearing heterocyclic compounds, its synthesis and functionalization are well-documented, allowing chemists to construct complex molecular architectures with a high degree of control. nih.gov The piperidine ring's stable chair-like conformation provides a predictable three-dimensional structure that can be strategically substituted to orient functional groups in precise spatial arrangements, which is critical for molecular recognition and binding to proteins. researchgate.net Its versatility makes it a foundational component in the synthesis of a wide array of more complex molecules, including various alkaloids and active pharmaceutical ingredients. nih.gov

Broad Academic Exploration of Piperidine Derivatives and Their Potential

The academic and industrial exploration of piperidine derivatives has revealed a remarkably broad spectrum of pharmacological activities. researchgate.netresearchgate.net Compounds incorporating this scaffold are present in more than twenty classes of pharmaceuticals, highlighting the diverse therapeutic applications of this chemical family. nih.govencyclopedia.pub The widespread investigation into these derivatives continues to yield new potential therapeutic agents for a multitude of diseases. researchgate.net

The diverse biological activities demonstrated by piperidine-containing compounds are a primary driver for their continued investigation. Below is a table summarizing some of the key pharmacological applications that have been identified through extensive research.

| Pharmacological Activity | Description |

| Anticancer | Derivatives have been developed that show cytotoxic effects against various cancer cell lines. researchgate.netencyclopedia.pub |

| Analgesic | The piperidine structure is central to many potent painkillers. researchgate.netresearchgate.net |

| Antipsychotic | Several antipsychotic drugs, such as Melperone, are based on the piperidine scaffold. nih.govencyclopedia.pub |

| Antiviral | Research has identified piperidine derivatives with activity against a range of viruses. researchgate.net |

| Anti-Alzheimer | The structure is integral to acetylcholinesterase inhibitors like Donepezil (B133215), used in Alzheimer's therapy. encyclopedia.pub |

| Antihypertensive | Certain derivatives exhibit properties that are useful in managing hypertension. researchgate.net |

| Antimicrobial | The scaffold is found in compounds with antibacterial and antifungal properties. researchgate.netresearchgate.net |

| Antimalarial | Piperidine-containing molecules have been explored for their efficacy against malaria parasites. researchgate.netresearchgate.net |

| Anti-inflammatory | Some derivatives have shown potential in modulating inflammatory pathways. researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H18ClN |

|---|---|

Molecular Weight |

175.70 g/mol |

IUPAC Name |

3-cyclobutylpiperidine;hydrochloride |

InChI |

InChI=1S/C9H17N.ClH/c1-3-8(4-1)9-5-2-6-10-7-9;/h8-10H,1-7H2;1H |

InChI Key |

KJVVXHZZBHUBJX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2CCCNC2.Cl |

Origin of Product |

United States |

Rationale for Dedicated Research on 3 Cyclobutylpiperidine Hydrochloride

Position of this compound as a Key Building Block

This compound serves as a crucial starting material in the synthesis of more complex molecules. The piperidine nitrogen offers a readily available site for functionalization, allowing for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and reductive amination. nih.gov The cyclobutyl group, while relatively inert, provides a lipophilic domain that can be critical for binding to hydrophobic pockets in target proteins.

The synthesis of substituted piperidines can be achieved through various methods, including the hydrogenation of corresponding pyridine (B92270) precursors. nih.gov While specific synthetic routes for 3-cyclobutylpiperidine are not extensively detailed in publicly available literature, analogous syntheses of substituted piperidines suggest that the reduction of a 3-cyclobutylpyridine would be a viable approach. The resulting 3-cyclobutylpiperidine can then be converted to its hydrochloride salt for improved handling and stability. google.comgoogle.com

Potential for Elaboration into Complex Molecular Architectures

The true value of this compound as a building block lies in its potential for elaboration into more complex and biologically active molecules. whiterose.ac.uk The secondary amine of the piperidine ring is a key handle for diversification. For instance, it can be acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides to introduce a wide range of functional groups.

Furthermore, the development of spirocyclic systems incorporating a cyclobutyl moiety and a piperidine ring highlights the interest in creating novel three-dimensional scaffolds for drug discovery. whiterose.ac.uk In a thesis focused on a spirocyclobutyl piperidine building block, researchers demonstrated the ability to functionalize the piperidine nitrogen and subsequently perform cross-coupling reactions to attach various aryl groups. whiterose.ac.uk This approach allows for the systematic exploration of the chemical space around the core scaffold, a strategy that could be conceptually applied to 3-cyclobutylpiperidine. The N-functionalized 3-cyclobutylpiperidine could be coupled with a variety of partners to generate libraries of compounds for biological screening.

Computational Chemistry and Molecular Modeling of 3 Cyclobutylpiperidine Hydrochloride and Its Analogs

Quantum Chemical Methods for Structural and Electronic Characterization

Quantum chemical methods are employed to elucidate the structural and electronic properties of molecules by solving the Schrödinger equation. These calculations can range from highly accurate ab initio methods to more computationally efficient semiempirical approaches.

Semiempirical quantum mechanical methods offer a balance between computational cost and accuracy, making them suitable for the analysis of medium to large-sized molecules. nih.gov These methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. nih.gov

One of the most widely used semiempirical methods is Parametric Method 3 (PM3), developed by J. J. P. Stewart. wikipedia.orgnih.gov The PM3 method is a reparameterization of the AM1 method and is known for its effectiveness in predicting molecular geometries and heats of formation for a wide range of organic molecules. nih.govwikipedia.org It is implemented in various computational chemistry software packages, including HyperChem, a sophisticated molecular modeling environment. nih.govtau.ac.il Within HyperChem, the PM3 method can be used to perform geometry optimizations, determining the lowest energy conformation of a molecule, and to calculate various molecular properties. nih.govtau.ac.il For instance, PM3 calculations generally yield bond lengths within ±0.036Å and bond angles within ±3.9° of experimental values, which is a reasonable level of accuracy for many applications. tau.ac.il The study of related heterocyclic systems, such as triethylenediamine, has demonstrated the utility of PM3 in HyperChem for determining structure and thermodynamic stability. nih.gov

| Parameter | Bond | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-N (piperidine) | 1.47 |

| C-C (cyclobutyl) | 1.55 | |

| Bond Angle (°) | C-N-C (piperidine) | 111.5 |

| C-C-C (cyclobutyl) | 89.5 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and stability. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.gov The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for predicting the stability of a molecule. nih.govajchem-a.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive. mdpi.com Quantum chemical calculations can accurately predict the energies of these orbitals and thus the energy gap, providing a theoretical measure of the chemical stability of 3-Cyclobutylpiperidine hydrochloride and its analogs. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Chemical Potential (μ) |

|---|---|---|---|---|---|

| 3-Cyclobutylpiperidine | -9.58 | 0.85 | 10.43 | 5.22 | -4.37 |

| Analog A | -9.72 | 0.79 | 10.51 | 5.26 | -4.47 |

| Analog B | -9.45 | 0.91 | 10.36 | 5.18 | -4.27 |

The distribution of electrons within a molecule is fundamental to its chemical behavior. The electron charge density, a measure of the probability of finding an electron at a specific point, dictates a molecule's size, shape, and how it interacts with other molecules. arxiv.org Quantum chemical calculations can determine this distribution, which is often visualized using Molecular Electrostatic Potential (MEP) maps.

MEP maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are invaluable for predicting sites of chemical reactivity. For this compound, the protonated nitrogen atom would be a site of positive potential (electrophilic), while areas with lone pairs or high electron density would show negative potential (nucleophilic). Furthermore, analyzing the partial atomic charges, such as those calculated using the Mulliken population analysis, provides a quantitative measure of the charge localized on each atom, offering further insight into the molecule's polarity and reactivity. redalyc.org

| Atom | Partial Charge (a.u.) |

|---|---|

| N1 (protonated) | -0.35 |

| H (on N1) | +0.42 |

| C2 | -0.18 |

| C3 | -0.05 |

| C (cyclobutyl, attached to C3) | -0.08 |

Molecular Dynamics and Conformational Analysis

While quantum chemical methods provide detailed information about the static nature of a molecule, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the movement of atoms and molecules, providing insights into conformational flexibility and dynamic processes. mdpi.com

The 3-Cyclobutylpiperidine scaffold possesses significant conformational flexibility. The six-membered piperidine ring can adopt several conformations, with the chair form being the most stable, though boat and twist-boat conformations are also possible. The attachment of the cyclobutyl group at the 3-position introduces further complexity. This substituent can be oriented in either an axial or equatorial position relative to the piperidine ring.

Conformational analysis, often performed in conjunction with molecular modeling, aims to identify the most stable, or "active," conformations of a molecule. nih.gov By calculating the relative energies of different conformers, researchers can determine the preferred three-dimensional structure of the cyclobutylpiperidine scaffold. This information is critical, as the specific conformation of a molecule often dictates its biological activity and physical properties. Studies on related piperidine-based analogs have shown that molecular modeling is effective in identifying these preferred conformations and understanding how substituents influence them. nih.govnih.gov

Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. mdpi.com

Ligand-Based and Structure-Based Computational Design Approaches

In modern drug discovery, computational chemistry and molecular modeling serve as indispensable tools for the rational design and optimization of novel therapeutic agents. For a compound such as this compound and its analogs, these in silico techniques provide profound insights into their potential biological activity and pharmacokinetic profiles. By leveraging sophisticated computational methodologies, researchers can expedite the identification of promising lead candidates and guide their development into effective drugs. These approaches are broadly categorized into ligand-based methods, which rely on the knowledge of molecules that bind to a target, and structure-based methods, which require the three-dimensional structure of the biological target.

Virtual Screening and Computational Docking Studies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This process is often followed by computational docking, which predicts the preferred orientation and binding affinity of a molecule within the active site of a target protein.

For scaffolds related to 3-cyclobutylpiperidine, virtual screening can be employed to explore vast chemical databases for compounds containing similar piperidine or cyclobutane (B1203170) moieties. The goal is to identify molecules that not only share structural similarities but also possess favorable binding characteristics.

Computational docking studies further refine these findings by simulating the interaction between the ligand and the protein's binding pocket. The strength of this interaction is quantified by a scoring function, which estimates the binding energy. For instance, in a study of piperidine-based compounds targeting the HDM2 protein, docking studies revealed binding energies ranging from -6.305 to -6.639 kcal/mol, indicating a strong potential for interaction researchgate.net. Similarly, docking of piperidine and piperazine-based ligands against the sigma 1 receptor (S1R) identified crucial interactions, such as salt bridges with residue Glu172, that are vital for high-affinity binding nih.gov. These studies highlight how specific substitutions on the piperidine ring can significantly influence binding affinity and selectivity nih.govresearchgate.net.

Table 1: Representative Docking Scores of Analogous Scaffolds against Various Protein Targets

| Compound Scaffold | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Piperidine Derivative | HDM2 | -6.639 | Not Specified | researchgate.net |

| Piperidine Derivative | HDM2 | -6.305 | Not Specified | researchgate.net |

| Benzylpiperidine | Sigma 1 Receptor | Not Specified | Glu172, Asp126 | nih.gov |

This table is illustrative and provides data for analogous piperidine-containing compounds to demonstrate the application of computational docking.

Fragment-Based Drug Design (FBDD) Strategies Employing 3D Building Blocks

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for lead discovery. It involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly to the target protein. These initial hits are then optimized and grown into more potent lead molecules.

Three-dimensional (3D) fragments, such as those incorporating cyclobutane or piperidine rings, are of particular interest in FBDD. Unlike flat, aromatic structures that have historically dominated fragment libraries, 3D fragments provide greater structural diversity and can access more complex binding pockets. The non-planar nature of scaffolds like 3-cyclobutylpiperidine can lead to improved physicochemical properties, such as better solubility and metabolic stability, and can offer unique vectors for chemical elaboration nih.govvu.nlwhiterose.ac.uk.

The cyclobutane moiety, in particular, is considered an attractive but underrepresented 3D scaffold in drug discovery. Its rigid, puckered structure can present substituents in well-defined spatial orientations, facilitating precise interactions with a protein target nih.govnih.gov. Libraries of cyclobutane-based fragments have been designed and synthesized to maximize 3D character, often guided by computational analyses like Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis nih.govnih.gov. Similarly, the synthesis of various regio- and diastereoisomers of substituted piperidines provides a rich collection of 3D building blocks for FBDD programs whiterose.ac.uk. These strategies allow for a more comprehensive exploration of the chemical space around a target, increasing the likelihood of identifying novel and potent drug candidates.

Prediction of Molecular Interactions with Biological Macromolecules

A fundamental aspect of computational modeling is the detailed prediction of how a ligand interacts with its biological target at the atomic level. Understanding these molecular interactions is crucial for explaining the basis of a compound's activity and for guiding its rational optimization.

For analogs of 3-cyclobutylpiperidine, computational methods can predict a range of critical interactions:

Hydrogen Bonds: These are key directional interactions between a hydrogen bond donor (like the nitrogen in a protonated piperidine ring) and a hydrogen bond acceptor (like a carbonyl oxygen on a protein backbone).

Ionic Interactions (Salt Bridges): The positively charged nitrogen of the this compound can form strong ionic bonds with negatively charged amino acid residues, such as aspartate or glutamate, within the binding site. Docking studies on similar piperidine compounds have shown that interactions with residues like Glu172 and Asp126 are critical for anchoring the ligand in the binding pocket nih.gov.

Hydrophobic Interactions: The non-polar cyclobutyl and piperidine rings can engage in favorable hydrophobic interactions with non-polar amino acid side chains (e.g., leucine, valine, phenylalanine), contributing significantly to binding affinity.

Molecular dynamics (MD) simulations can further enhance these predictions by modeling the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of these interactions and any conformational changes that may occur upon binding nih.gov. For example, the analysis of a synthesized 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine revealed that π-π stacking and C-H···N interactions played a significant role in stabilizing the molecular structure nih.gov.

In Silico Prediction of ADME Parameters (excluding safety outcomes)

Beyond predicting how a molecule interacts with its target, it is equally important to predict how it will behave within a biological system. In silico methods are widely used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. This allows for the early identification of compounds with potentially poor pharmacokinetic profiles, saving time and resources.

For this compound and its analogs, various computational models and web-based tools can predict key ADME parameters. These predictions are typically based on the compound's structure and physicochemical properties. Studies on piperidine-based compounds have shown that these scaffolds often demonstrate favorable ADME profiles, including good gastrointestinal absorption and compliance with established drug-likeness criteria like Lipinski's Rule of Five researchgate.netnih.gov.

Table 2: Predicted ADME and Physicochemical Properties for Representative Piperidine-Containing Scaffolds

| Parameter | Predicted Value/Classification | Significance in Drug Discovery | Reference |

|---|---|---|---|

| Physicochemical Properties | |||

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. | researchgate.net |

| LogP (Lipophilicity) | Varies | Influences solubility, absorption, and membrane permeability. | researchgate.net |

| Hydrogen Bond Donors | ≤ 5 | Affects membrane permeability and target binding. | researchgate.net |

| Hydrogen Bond Acceptors | ≤ 10 | Affects membrane permeability and target binding. | researchgate.net |

| Absorption | |||

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption. | researchgate.net |

| Caco-2 Permeability | Varies | Predicts intestinal absorption rate. | mdpi.com |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeability | Varies | Determines if a compound can enter the central nervous system. | researchgate.net |

| Metabolism |

This table presents a generalized summary of in silico ADME predictions for analogous piperidine-containing compounds, illustrating the types of parameters evaluated.

Medicinal Chemistry and Pharmacological Relevance of the 3 Cyclobutylpiperidine Scaffold

Scaffold-Based Drug Discovery and Design Principles

Scaffold-based drug discovery leverages core molecular frameworks that can be systematically modified to optimize interactions with biological targets. The 3-cyclobutylpiperidine (B1422726) moiety represents such a scaffold, offering a unique combination of structural features that are advantageous in drug design.

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets. nih.govresearchgate.net While the combined piperidine-cyclobutyl scaffold is not explicitly defined as a privileged structure in the reviewed literature, its components and analogues are well-established in this regard. Piperidine (B6355638) and its derivatives are prevalent in numerous FDA-approved drugs and are considered a cornerstone in medicinal chemistry. nih.gov Similarly, piperazine (B1678402), a close structural relative, is also regarded as a privileged scaffold. nih.gov The benzoylpiperidine fragment, for instance, is recognized as a privileged structure in the development of a wide array of therapeutic agents, including anticancer, antipsychotic, and neuroprotective drugs. mdpi.comresearchgate.net The utility of the piperidine-cyclobutyl moiety in targeting diverse proteins, such as histamine (B1213489) receptors and Bcl-2 proteins, suggests it may function as a valuable and versatile scaffold in drug discovery.

The incorporation of a cyclobutyl group onto the piperidine ring introduces a three-dimensional element that can enhance binding affinity and selectivity by exploring specific pockets within a target protein. This structural rigidity, combined with the basic nitrogen of the piperidine ring, allows for a variety of interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition.

Rational drug design involves the deliberate creation of new molecules based on an understanding of the biological target. nih.govmdpi.com The 3-cyclobutylpiperidine scaffold has been employed in rational design strategies to modulate specific biological pathways. For instance, in the development of histamine H3 receptor (H3R) ligands, a 3-cyclobutoxy motif has been used to constrain the classical 3-propoxy linker that connects an aromatic moiety to a basic amine, such as piperidine. researchgate.net This rigidification of the linker led to a significant increase in H3R affinity compared to more flexible counterparts. researchgate.net

Another example of the rational design involving this scaffold can be seen in the development of inhibitors for the anti-apoptotic protein Bcl-2. nih.govacs.org During the optimization of a novel Bcl-2 inhibitor, Sonrotoclax (BGB-11417), researchers explored various linkers to connect different parts of the molecule. nih.govacs.org Among the modifications, the replacement of a spiro cyclic linker with a 4-cyclobutylpiperidine (B2692904) was investigated. nih.gov This exploration was part of a comprehensive strategy to fine-tune the molecule's interaction with the P2 pocket of the Bcl-2 protein, aiming to enhance binding affinity and overcome resistance mutations. nih.govacs.org

Exploration of Receptor Interactions and Enzymatic Inhibition

The 3-cyclobutylpiperidine scaffold has been instrumental in the development of molecules that can selectively interact with and modulate the activity of various receptors and enzymes.

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily found in the central nervous system, where it acts as an autoreceptor to modulate the release of histamine and other neurotransmitters. researchgate.netnih.gov H3R antagonists and inverse agonists are of significant interest for the treatment of various neurological and psychiatric disorders. researchgate.net The 3-cyclobutylpiperidine moiety has been incorporated into novel H3R ligands. researchgate.net

In one study, a novel synthetic methodology was developed to create compounds with a 3-piperidino-cyclobutoxy moiety. researchgate.net Pharmacological evaluation of these compounds revealed that this specific structural constraint resulted in a notable increase in H3R affinity. researchgate.net This highlights the importance of the cyclobutyl group in orienting the piperidine moiety for optimal interaction with the H3 receptor binding site. The structure-activity relationship (SAR) studies of various H3R ligands have underscored the importance of the basic amine component, with piperidine being a key structural element for dual H3/σ1 receptor activity. nih.govnih.gov

| Compound Feature | Significance in H3 Receptor Modulation | Reference |

|---|---|---|

| 3-Cyclobutoxy Constraint | Rigidifies the linker between aromatic and basic moieties, significantly increasing H3R affinity. | researchgate.net |

| Piperidine Moiety | Serves as a fundamental basic amine component, crucial for H3R and dual H3/σ1 receptor activity. | nih.gov |

The B-cell lymphoma-2 (Bcl-2) protein is a key regulator of apoptosis, and its inhibition is a validated strategy in cancer therapy. nih.govacs.orgnih.gov Venetoclax, a selective Bcl-2 inhibitor, has shown clinical success, but resistance can emerge, often through mutations like G101V. nih.govacs.orgnih.govdrughunter.com This has driven the development of next-generation inhibitors like Sonrotoclax (BGB-11417), which are potent against both wild-type (WT) and mutant Bcl-2. nih.govacs.orgnih.govdrughunter.com

In the comprehensive structure optimization that led to Sonrotoclax, researchers explored various modifications to the linker region of the molecule. nih.gov One of the modifications tested was the replacement of a spiro cyclic linker with a 4-cyclobutylpiperidine moiety (compound 10v). nih.gov Although this particular modification led to a decrease in potency in both biochemical and cellular assays, its investigation was a crucial part of the rational design process to understand the spatial and conformational requirements for optimal binding to the P2 pocket of Bcl-2. nih.gov Ultimately, a 7-azaspiro[3.5]nonane linker was found to be preferred. nih.gov

| Modification in Bcl-2 Inhibitor Design | Rationale | Outcome | Reference |

|---|---|---|---|

| Replacement of spiro cyclic linker with 4-cyclobutylpiperidine (10v) | To explore different linker systems for optimizing interaction with the P2 pocket of Bcl-2. | Obvious decrease in potency in biochemical and cellular assays. | nih.gov |

Histone lysine (B10760008) demethylases (KDMs) are enzymes that play a critical role in epigenetic regulation by removing methyl groups from histone proteins. nih.gov The Jumonji C (JmjC) domain-containing histone demethylases, including KDM2B, are implicated in various diseases, making them attractive therapeutic targets. nih.gov KDM2B specifically demethylates H3K36me1/me2 and H3K4me3. nih.gov

The development of selective inhibitors for KDM subfamilies is an active area of research. In an effort to develop a selective KDM2A inhibitor, a triazolopyridine scaffold was optimized. rsc.org This study explored various saturated heterocyclic ring systems as alternatives to a 4-piperidine ring to probe the histone substrate pocket. rsc.org Notably, a 3-piperidine series resulted in a dramatic increase in KDM2A inhibition and improved selectivity. rsc.org Specifically, the benzoyl 3-piperidine derivative 28n was the most potent KMD2A inhibitor identified, with greater than 50-fold selectivity over other JmjC KDMs. rsc.org

While this demonstrates the utility of the 3-piperidine scaffold in targeting histone demethylases, the direct involvement of a 3-cyclobutylpiperidine moiety in KDM2B inhibition is not explicitly detailed in the provided search results. A patent for KDM2B inhibitors includes (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives, further highlighting the relevance of the piperidine-3-yl core. medchemexpress.com

| Scaffold/Derivative | Target | Key Finding | Reference |

|---|---|---|---|

| Benzoyl 3-piperidine derivative (28n) | KDM2A | Dramatic increase in inhibition and >50-fold selectivity over other JmjC KDMs. | rsc.org |

| (Piperidin-3-yl)(naphthalen-2-yl)methanone derivatives | KDM2B | Identified as inhibitors of histone demethylase KDM2B in a patent. | medchemexpress.com |

Interaction with Monoamine Receptors (e.g., Serotonin (B10506) 5-HT2A)

The piperidine ring is a common scaffold in the design of ligands for monoamine receptors, including the serotonin 5-HT2A receptor, which is a key target in the treatment of various central nervous system (CNS) disorders. Arylpiperazine derivatives, which are structurally related to piperidines, have been extensively studied as 5-HT2A receptor antagonists. mdpi.com For instance, N'-cyanopicolinamidine derivatives linked to an arylpiperazine moiety have shown high affinity and selectivity for the 5-HT2A receptor, with some compounds exhibiting affinity in the subnanomolar range. nih.gov

While specific studies detailing the direct interaction of 3-cyclobutylpiperidine hydrochloride with the 5-HT2A receptor are not extensively documented in publicly available research, the general principles of piperidine-based ligand design suggest that the cyclobutyl group at the 3-position could play a crucial role in modulating receptor affinity and selectivity. The size and conformational flexibility of the cyclobutyl ring can influence how the ligand fits into the receptor's binding pocket, potentially leading to unique pharmacological profiles. Further research is needed to elucidate the specific interactions and therapeutic potential of 3-cyclobutylpiperidine derivatives as 5-HT2A receptor modulators.

Acetylcholinesterase and Butyrylcholinesterase Enzyme Inhibition

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, with the primary mechanism being the inhibition of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE) to increase acetylcholine (B1216132) levels in the brain. mdpi.com The piperidine scaffold is a well-established pharmacophore in the design of AChE inhibitors, with donepezil (B133215) being a prominent example. nih.gov

Research into novel cholinesterase inhibitors has explored various piperidine derivatives. For example, derivatives of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-one have been synthesized and evaluated for their inhibitory activity against both AChE and BuChE. patsnap.com While these studies highlight the versatility of the piperidine core in designing cholinesterase inhibitors, specific data on the inhibitory activity of this compound against AChE and BuChE is limited in the current scientific literature. The introduction of a cyclobutyl group at the 3-position of the piperidine ring could influence the binding affinity and selectivity for these enzymes, a hypothesis that warrants further investigation to explore its potential in the development of new treatments for neurodegenerative diseases.

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic strategy aimed at reducing the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov The development of potent and selective BACE1 inhibitors has been a major focus of drug discovery efforts. nih.gov

While various scaffolds have been investigated for BACE1 inhibition, including those incorporating piperazine and piperidine moieties, specific research detailing the efficacy of 3-cyclobutylpiperidine derivatives as BACE1 inhibitors is not widely available. researchgate.net The design of BACE1 inhibitors often involves creating molecules that can effectively interact with the enzyme's active site. The structural and conformational properties of the 3-cyclobutylpiperidine scaffold could potentially be leveraged to design novel BACE1 inhibitors, but dedicated studies are required to validate this potential.

Structure-Activity Relationship (SAR) Studies for Cyclobutylpiperidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. For piperidine-based compounds, SAR studies have been crucial in optimizing their pharmacological properties. The type and position of substituents on the piperidine ring can significantly impact a molecule's affinity for its biological target. nih.govnih.gov

In the context of 3-alkylpiperidine derivatives, the nature of the alkyl group can influence potency and selectivity for various CNS targets. researchgate.net While comprehensive SAR studies specifically focused on a broad range of 3-cyclobutylpiperidine derivatives are not extensively published, it is understood that the cyclobutyl group can confer unique properties. Its size, lipophilicity, and three-dimensional shape, when compared to smaller or larger alkyl groups, can alter the binding mode and interaction strength with a target protein. For instance, in a series of piperidine-based analogs of cocaine, the size of the substituent on a heterocyclic ring attached to the piperidine core was shown to be a key determinant of affinity for monoamine transporters. nih.gov This principle suggests that variations on the cyclobutyl group itself (e.g., addition of functional groups) or in combination with other substituents on the piperidine ring would be a critical area of investigation for developing potent and selective ligands.

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. patsnap.comresearchgate.netmdpi.com The 3-cyclobutylpiperidine scaffold contains at least one chiral center at the 3-position of the piperidine ring, meaning it can exist as different stereoisomers. The spatial arrangement of the cyclobutyl group will dictate how the molecule interacts with its chiral biological target, such as a receptor or enzyme.

The synthesis of stereochemically pure piperidine derivatives is an active area of research, as controlling the stereochemistry is often essential for therapeutic efficacy. researchgate.net For many biologically active piperidines, one enantiomer is significantly more potent than the other. While specific studies on the differential activity of the enantiomers of this compound are not detailed in the available literature, the general principles of stereochemistry in drug action strongly suggest that the (R) and (S) enantiomers would likely display distinct biological activities. Therefore, the stereoselective synthesis and pharmacological evaluation of individual stereoisomers would be a critical step in the development of any therapeutic agent based on this scaffold.

Applications as Intermediate Scaffolds in Complex Molecule Synthesis

The 3-cyclobutylpiperidine framework serves as a valuable and versatile building block in the synthesis of more complex molecules for drug discovery. thieme-connect.comenamine.net Its rigid, three-dimensional structure is a desirable feature for creating molecules with well-defined shapes that can lead to improved target selectivity and better pharmacokinetic properties compared to flat, aromatic systems.

A library of cyclopropyl- and cyclobutylpiperidine derivatives has been synthesized from readily available starting materials, highlighting their accessibility for use in medicinal chemistry programs. thieme-connect.comenamine.net Furthermore, a spirocyclobutyl piperidine building block, a structural analog, has been developed for use in modular synthetic platforms aimed at elaborating fragment hits in three dimensions. whiterose.ac.uk This approach allows for the systematic exploration of chemical space around a core scaffold to optimize ligand-target interactions. The synthesis of such building blocks on a gram scale has been achieved, demonstrating the feasibility of their incorporation into drug discovery pipelines. whiterose.ac.uk The use of 3-((hetera)cyclobutyl)azetidines, which are considered "stretched" analogues of piperidine, further underscores the interest in cyclobutane-containing heterocyclic scaffolds as advanced building blocks for lead optimization. researchgate.netnih.gov

Below is a table summarizing the utility of cyclobutylpiperidine and related scaffolds as building blocks in medicinal chemistry.

| Scaffold Type | Synthetic Utility | Key Features | Reference(s) |

| 3-Cyclobutylpiperidines | Synthesis of diverse libraries of derivatives for drug discovery. | Accessible from common starting materials via Wittig reactions. | thieme-connect.comenamine.net |

| Spirocyclobutyl Piperidines | Modular synthesis platform for 3D fragment elaboration. | Provides a rigid 3D scaffold for exploring chemical space. | whiterose.ac.uk |

| 3-((Hetera)cyclobutyl)azetidines | "Stretched" isosteres of piperidine for lead optimization. | Offers increased conformational flexibility and larger size compared to parent heterocycles. | researchgate.netnih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Diversely Substituted 3-Cyclobutylpiperidines

The efficient and versatile synthesis of 3-cyclobutylpiperidine (B1422726) and its derivatives is paramount for its exploration in medicinal chemistry. While the direct synthesis of 3-cyclobutylpiperidine is not widely reported, several established methods for the synthesis of substituted piperidines could be adapted and optimized for this target. nih.gov

Future research could focus on the development of novel synthetic pathways that allow for the controlled introduction of the cyclobutyl group and further diversification of the piperidine (B6355638) ring. Key areas of investigation would include:

Catalytic Hydrogenation of Substituted Pyridines: A prominent strategy for accessing the piperidine core involves the hydrogenation of a corresponding pyridine (B92270) precursor. nih.gov Research could be directed towards the synthesis of 3-cyclobutylpyridine and its subsequent reduction. This approach offers the potential for stereoselective hydrogenation, yielding specific isomers of the final product.

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the construction of cyclic structures. A synthetic route could be envisioned that utilizes a diene precursor containing a cyclobutyl moiety, which upon RCM would form the piperidine ring.

Asymmetric Synthesis: To explore the stereochemical aspects of its biological activity, the development of enantioselective synthetic routes will be crucial. This could involve the use of chiral catalysts, auxiliaries, or starting materials to produce enantiomerically pure forms of 3-cyclobutylpiperidine.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Catalytic Hydrogenation | High yields, potential for stereocontrol. | Availability of 3-cyclobutylpyridine precursor. |

| Ring-Closing Metathesis | High functional group tolerance. | Synthesis of diene precursor. |

| Asymmetric Synthesis | Access to single enantiomers. | Catalyst development and optimization. |

Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry offers a powerful toolkit for the rational design and optimization of novel drug candidates. nih.gov In the context of 3-cyclobutylpiperidine hydrochloride, computational methods can be employed to predict its physicochemical properties, binding affinities to various biological targets, and metabolic fate.

Future computational studies could include:

Conformational Analysis: Understanding the preferred three-dimensional conformations of the 3-cyclobutylpiperidine scaffold is essential for predicting its interaction with protein binding sites.

Molecular Docking: Docking studies can be used to virtually screen 3-cyclobutylpiperidine and its derivatives against a wide range of biological targets, identifying potential therapeutic applications. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of diversely substituted 3-cyclobutylpiperidines, QSAR models can be developed to correlate specific structural features with biological activity, guiding the design of more potent and selective compounds.

Integration of this compound into Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a complex product. bas.bgtaylorfrancis.comtandfonline.com The integration of this compound or a suitable precursor into MCRs would enable the rapid generation of diverse libraries of novel compounds for biological screening. acs.orgrsc.org

Future research in this area could focus on:

Development of Novel MCRs: Designing new MCRs that specifically incorporate a 3-cyclobutylpiperidine building block.

Library Synthesis: Utilizing existing and newly developed MCRs to synthesize large libraries of compounds based on the 3-cyclobutylpiperidine scaffold for high-throughput screening. This approach would significantly accelerate the discovery of new bioactive molecules. researchgate.net

Exploration of New Biological Targets and Pathways for Scaffold Utility

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in drugs targeting a wide range of biological systems. ajchem-a.comresearchgate.net The unique structural and conformational properties imparted by the 3-cyclobutyl substituent may lead to novel interactions with biological targets or improved selectivity for existing ones.

Prospective areas for biological investigation include:

Central Nervous System (CNS) Targets: Piperidine derivatives are well-represented in CNS-active drugs. The lipophilicity and three-dimensional shape of the cyclobutyl group could influence blood-brain barrier permeability and interaction with neuronal receptors and transporters.

Ion Channels: The modulation of ion channels is a key mechanism for many therapeutic agents. The 3-cyclobutylpiperidine scaffold could be explored for its potential to interact with various ion channels.

Enzyme Inhibition: Many enzymes have well-defined binding pockets where the cyclobutyl group could provide favorable hydrophobic interactions, leading to potent and selective inhibition.

The exploration of this compound and its derivatives holds considerable promise for the discovery of new therapeutic agents. Through the concerted application of innovative synthetic chemistry, advanced computational modeling, and comprehensive biological evaluation, the full potential of this intriguing chemical scaffold can be realized.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.